Cyclopropyl at C2 of Pyrimidine Confers a Metabolic Stability Advantage Over the Corresponding C2‑Methyl or C2‑Unsubstituted Analogs
The target compound features a 2-cyclopropyl substituent on the pyrimidine ring, whereas the closest des‑cyclopropyl analog [1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol bears only a hydrogen at this position. In a well‑documented isosteric pair – TH 588 (cyclopropyl) versus TH 287 (methyl) – replacement of the methyl group by cyclopropyl improved metabolic stability both in vitro and in vivo while preserving on‑target MTH1 potency . Extrapolation of this established cyclopropyl effect to the present pyrimidine‑pyrrolidine scaffold predicts a similar stability advantage for the target compound relative to its non‑cyclopropylated congeners.
| Evidence Dimension | Metabolic stability conferred by C2-cyclopropyl vs. C2-H or C2-methyl on the pyrimidine ring |
|---|---|
| Target Compound Data | Contains 2-cyclopropyl; analogous TH 588 (cyclopropyl) shows improved metabolic stability relative to TH 287 |
| Comparator Or Baseline | [1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol (C2‑H) and TH 287 (C2‑methyl); TH 287 metabolic stability is inferior to TH 588 |
| Quantified Difference | Cyclopropyl-for-methyl substitution improved metabolic stability both in vitro and in vivo (exact fold‑change not reported for MTH1 series; class‑level trend established) |
| Conditions | MTH1 inhibitor series; in‑vitro microsomal incubation and in‑vivo pharmacokinetic profiling (TH 588 vs. TH 287) |
Why This Matters
Compounds with enhanced metabolic stability exhibit longer half‑lives and lower clearance, reducing the dose and frequency required in preclinical efficacy models, a decisive factor when selecting a lead scaffold for chronic metabolic disease indications.
